![molecular formula C14H18N2O2 B14648792 N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide CAS No. 52335-74-7](/img/structure/B14648792.png)
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indolecarboxamide family This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-hydroxyindole with isopropyl bromide under basic conditions to introduce the propan-2-yl group. This is followed by the acylation of the resulting intermediate with dimethylamine and a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1H-indole-3-carboxamide: Lacks the propan-2-yl group, leading to different chemical and biological properties.
4-Hydroxy-1H-indole-3-carboxamide: Contains a hydroxyl group instead of the N,N-dimethyl and propan-2-yl groups.
N,N-Dimethyl-4-methoxy-1H-indole-3-carboxamide: Features a methoxy group instead of the propan-2-yl group.
Uniqueness
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52335-74-7 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-propan-2-yloxy-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)18-12-7-5-6-11-13(12)10(8-15-11)14(17)16(3)4/h5-9,15H,1-4H3 |
InChI Key |
WYYOBFYWEJJVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=CN2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

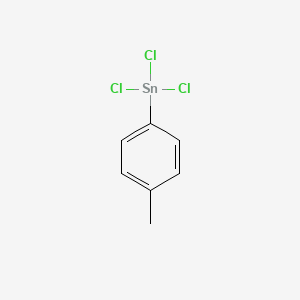
![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
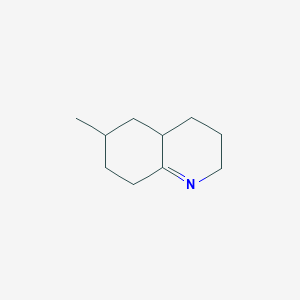

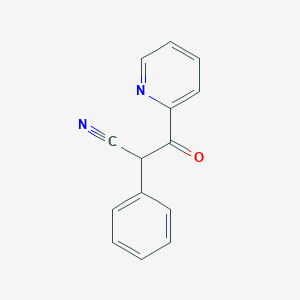
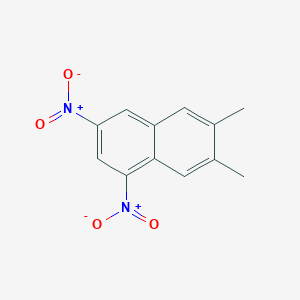
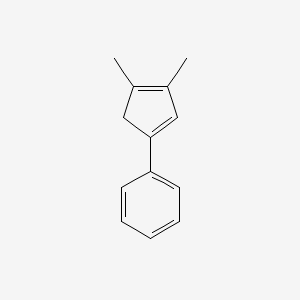
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
